PDI-IN-1

PDI enzyme inhibition IC50 comparison covalent inhibitor potency

Researchers studying ER proteostasis and PDI-dependent cancer cell survival need a validated, cell-permeable, irreversible PDI inhibitor. PDI-IN-1 (Compound P1) addresses this with a covalent vinyl sulfonate warhead that ensures sustained target engagement. - Enzymatic IC50 = 1.7 μM; cellular GI50 ~4 μM across multiple cancer lines. - Irreversible covalent mechanism enables washout-resistant PDI labeling in live cells. - Cell-permeable scaffold suitable for oncology target validation, SAR exploration, and in situ profiling. Supplied with rigorous analytical characterization; global shipping available.

Molecular Formula C30H37N3O7S
Molecular Weight 583.7
CAS No. 1461648-55-4
Cat. No. B609883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDI-IN-1
CAS1461648-55-4
SynonymsPDI-IN-P1;  PDI IN P1;  PDIINP1;  PDI inhibitor P1;  PDI-inhibitor-P1; 
Molecular FormulaC30H37N3O7S
Molecular Weight583.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C
InChIInChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1
InChIKeySGJGLZVRGOCUIN-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDI-IN-1 CAS 1461648-55-4: Compound Identity, Target Class, and Basal Enzymatic Potency Profile for Research Procurement Evaluation


PDI-IN-1 (also designated Compound P1, CAS 1461648-55-4) is a cell-permeable small-molecule inhibitor of human protein disulfide isomerase (PDI; gene P4HB), classified as an irreversible covalent modifier that binds to active-site cysteine residues [1]. The compound was identified via high-throughput screening as a phenyl vinyl sulfonate derivative with an in vitro IC50 of 1.7 μM against bovine PDI in an insulin aggregation assay [2]. PDI-IN-1 inhibits proliferation across a panel of mammalian cancer cell lines and exhibits a GI50 of approximately 4 μM in cellular antiproliferative assays [2]. Its electrophilic vinyl sulfonate warhead enables mechanism-based covalent engagement and renders the scaffold suitable as a starting point for in situ PDI profiling and inhibitor development [2].

PDI-IN-1 Procurement Risks: Why Alternative PDI Inhibitors Are Not Readily Interchangeable Without Quantitative Validation


PDI inhibitors constitute a structurally and mechanistically heterogeneous class, with compounds spanning covalent irreversible binders (PACMA31, P1, 16F16, CCF642), reversible allosteric modulators (LOC14), isoform-selective agents (KSC-34 for PDIA1), and cell-impermeable peptide-based inhibitors (bacitracin) [1]. Interchanging among PDI inhibitors without experimental revalidation introduces several distinct risks: irreversible covalent inhibitors cannot be directly substituted for reversible allosteric inhibitors without altering the pharmacodynamic profile; cell-permeable agents (e.g., P1) differ functionally from cell-impermeable alternatives (e.g., bacitracin) in intracellular target engagement; and isoform-selective inhibitors targeting PDIA1 (e.g., KSC-34) may not recapitulate the pan-PDI inhibitory activity of P1 [1][2]. Procurement selection therefore demands attention to the specific combination of potency (IC50 value), mechanism (irreversible covalent), permeability (cell-permeable), and structural scaffold (vinyl sulfonate warhead) that defines P1's experimental utility profile [2].

PDI-IN-1 Comparative Evidence Guide: Quantitative Performance Metrics Relative to PACMA31 and Other PDI Inhibitor Benchmarks


Enzymatic Potency: PDI-IN-1 Exhibits Approximately 6-Fold Higher In Vitro Inhibitory Activity Against PDI Compared to PACMA31

PDI-IN-1 (P1) demonstrates an IC50 of 1.7 μM against bovine PDI in an insulin aggregation assay [1]. In direct cross-study comparison, PACMA31—a widely used covalent PDI inhibitor comparator—exhibits an IC50 of 10 μM against human PDI under comparable in vitro enzymatic assay conditions [2]. PDI-IN-1 thus displays approximately 5.9-fold higher inhibitory potency at the enzymatic level. Both compounds function as irreversible covalent inhibitors that bind to cysteine residues in the active site, enabling a functionally relevant potency comparison [1][2].

PDI enzyme inhibition IC50 comparison covalent inhibitor potency

Mechanism of Action: PDI-IN-1 Defined as Irreversible Covalent Inhibitor with Active-Site Cysteine Engagement—Distinct from Reversible Allosteric and Cell-Impermeable Alternatives

PDI-IN-1 (P1) is classified as an irreversible covalent inhibitor that binds to cysteine residues within the active site of PDI [1]. The compound is additionally confirmed to be cell-permeable [1]. By comparison, other PDI inhibitors exhibit divergent mechanistic profiles: LOC14 acts as a reversible allosteric inhibitor binding adjacent to the active site, while bacitracin is a competitive inhibitor that lacks cell permeability [1]. Among covalent PDI inhibitors, P1 shares the irreversible cysteine-binding mechanism with PACMA31 and 16F16 but differs from LOC14 in both reversibility and binding site [1].

irreversible covalent inhibitor mechanism of action cell permeability

Cellular Antiproliferative Activity: PDI-IN-1 Inhibits Cancer Cell Growth with a GI50 of ~4 μM Across Multiple Mammalian Cancer Cell Lines

PDI-IN-1 (P1) demonstrates inhibition of cell growth across numerous mammalian cancer cell lines, with a nominal GI50 value of approximately 4 μM [1]. This cellular antiproliferative activity was observed in multiple cancer cell types, confirming that PDI-IN-1 retains functional target engagement and growth-inhibitory efficacy in intact cellular systems beyond isolated enzymatic assays [1]. The GI50 of ~4 μM aligns with the compound's enzymatic IC50 of 1.7 μM, consistent with effective intracellular PDI inhibition translating to growth suppression. Cross-study comparisons with cellular GI50 values for other PDI inhibitors are not reported in the primary literature for direct quantitative benchmarking; this evidence therefore represents a class-level inference that PDI-IN-1 exhibits measurable cellular antiproliferative activity consistent with its mechanism.

cancer cell proliferation GI50 antiproliferative activity

PDI-IN-1 (CAS 1461648-55-4) Optimal Research Applications: Oncology Target Validation, Covalent Probe Development, and In Situ PDI Profiling


Oncology Target Validation: Assessing PDI as a Therapeutic Vulnerability in Cancer Cell Models

PDI-IN-1 is optimally deployed in oncology research programs investigating PDI as a druggable target for cancer therapy. The compound's verified enzymatic potency (IC50 = 1.7 μM) [1] and demonstrated cellular antiproliferative activity (GI50 ~4 μM) across multiple mammalian cancer cell lines [1] support its use in target validation experiments. Researchers can employ PDI-IN-1 at concentrations of 1–10 μM in cell viability and proliferation assays to establish whether PDI inhibition phenocopies genetic knockdown approaches in a given cancer model. The irreversible covalent mechanism [2] ensures sustained target engagement during extended incubation periods, which is particularly valuable for assessing downstream consequences of PDI inhibition on ER stress pathways and the unfolded protein response. This scenario leverages the compound's well-characterized cell permeability and mechanism-based activity to interrogate PDI dependency in tumor cell survival.

Covalent Chemical Probe Development: Vinyl Sulfonate Scaffold as a Starting Point for Next-Generation PDI Inhibitors

PDI-IN-1's electrophilic vinyl sulfonate scaffold has been explicitly identified in the primary discovery publication as a promising starting point for future development of next-generation PDI inhibitors and chemical probes [1]. Medicinal chemistry teams can utilize PDI-IN-1 as a reference standard and structural template for scaffold-hopping, structure-activity relationship (SAR) exploration, and the design of improved covalent PDI inhibitors. The compound's moderate molecular weight (583.7 g/mol) and established synthetic accessibility provide a tractable starting point for analog synthesis. Comparative benchmarking against PDI-IN-1 enables evaluation of whether newly synthesized analogs achieve improved enzymatic potency (sub-μM IC50), enhanced cellular GI50 values, or favorable selectivity profiles relative to the parent vinyl sulfonate chemotype [1]. This application capitalizes on PDI-IN-1's validated covalent mechanism and defined SAR landscape as documented in the primary literature.

In Situ PDI Profiling and Target Engagement Studies Using Cell-Permeable Covalent Probe Methodology

The primary discovery publication explicitly characterizes PDI-IN-1 (P1) as a "small molecule probe suitable for in situ profiling and inhibition of protein disulfide isomerase" [1]. Researchers can deploy PDI-IN-1 in live-cell target engagement experiments to confirm that observed cellular phenotypes correlate with direct PDI binding. The compound's cell permeability and irreversible covalent mechanism [2] enable washout-resistant labeling of endogenous PDI in intact cells, providing a platform for competition-binding studies, cellular thermal shift assays (CETSA), or modification of PDI-IN-1 with reporter tags for pull-down experiments. This application is particularly valuable for distinguishing on-target PDI-mediated effects from potential off-target activities when interpreting cellular and in vivo pharmacology data [1].

Mechanistic Studies of ER Stress and UPR Pathways in Cellular Models Requiring Defined Covalent PDI Inhibition

PDI-IN-1 is well-suited for investigations examining the role of PDI in endoplasmic reticulum (ER) proteostasis, the unfolded protein response (UPR), and redox homeostasis. The compound's irreversible covalent mechanism [2] provides sustained PDI inhibition throughout the duration of ER stress experiments, a critical feature given the dynamic nature of ER stress signaling. Its cell permeability ensures access to ER-localized PDI [2], distinguishing it from cell-impermeable alternatives such as bacitracin that cannot be used in intact cellular systems [2]. The combination of irreversible covalent engagement and cell permeability positions PDI-IN-1 as a preferred tool compound for experiments requiring sustained and complete PDI inhibition in live-cell models of ER stress and protein misfolding, where reversible or cell-impermeable inhibitors would be suboptimal.

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